![molecular formula C24H20ClN3O3S B236843 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide is a chemical compound used in scientific research for its potential therapeutic properties. This compound is also known as GSK-3 inhibitor, as it inhibits the activity of glycogen synthase kinase-3 (GSK-3) enzyme. GSK-3 is involved in various cellular processes, including cell differentiation, proliferation, and survival. Inhibition of GSK-3 has been linked to potential therapeutic benefits in various diseases, including Alzheimer's disease, diabetes, and cancer.
作用机制
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide inhibits the activity of GSK-3 enzyme by binding to its active site. GSK-3 is involved in various cellular processes, including the regulation of glycogen metabolism, gene expression, and cell survival. Inhibition of GSK-3 can lead to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which has been linked to cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, reduce insulin resistance in diabetic animals, and inhibit tumor growth in cancer models. However, the exact mechanisms underlying these effects are not fully understood, and further research is needed to elucidate these mechanisms.
实验室实验的优点和局限性
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide has several advantages and limitations for lab experiments. Its ability to selectively inhibit GSK-3 activity makes it a valuable tool for studying the role of GSK-3 in various diseases. However, its complex synthesis process and potential toxicity limit its use in large-scale experiments.
未来方向
There are several future directions for research on N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide. One direction is to further elucidate the mechanisms underlying its therapeutic effects in various diseases. Another direction is to develop more efficient and scalable synthesis methods for industrial production. Additionally, research is needed to determine the safety and efficacy of this compound in human clinical trials.
合成方法
The synthesis of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide involves several steps, including the synthesis of intermediate compounds and their subsequent reactions. The synthesis process is complex and involves the use of hazardous chemicals, making it challenging to scale up for industrial production.
科学研究应用
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to inhibit the activity of GSK-3 enzyme, which has been linked to various diseases. Research has shown that inhibition of GSK-3 can improve cognitive function in Alzheimer's disease, reduce insulin resistance in diabetes, and inhibit tumor growth in cancer.
属性
分子式 |
C24H20ClN3O3S |
|---|---|
分子量 |
466 g/mol |
IUPAC 名称 |
N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H20ClN3O3S/c25-18-15-17(26-23(29)21-14-16-4-1-2-5-20(16)31-21)7-8-19(18)27-9-11-28(12-10-27)24(30)22-6-3-13-32-22/h1-8,13-15H,9-12H2,(H,26,29) |
InChI 键 |
RSUHTTOEGMXVCK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl)C(=O)C5=CC=CS5 |
规范 SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl)C(=O)C5=CC=CS5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)
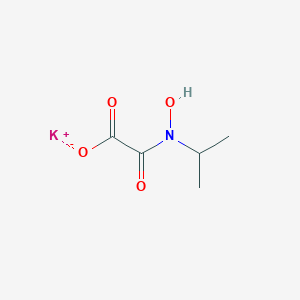
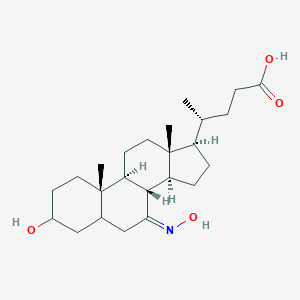
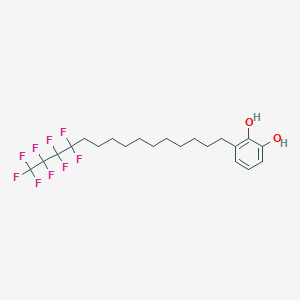
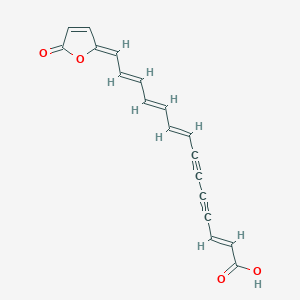
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)
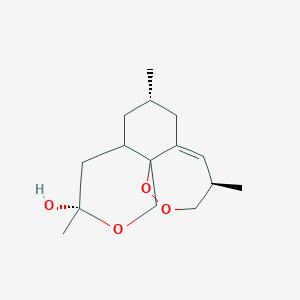
![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)